REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:20][CH3:21])[C:4]1[CH:9]=[CH:8][C:7]([C:10]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:11][CH:12]=O)=[CH:6][CH:5]=1)[CH3:2].[C:22]1([CH:28](P(=O)(OCC)OCC)[C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.CC(C)([O-])C.[K+]>CN(C=O)C>[CH2:1]([N:3]([CH2:20][CH3:21])[C:4]1[CH:9]=[CH:8][C:7]([C:10]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:11][CH:12]=[C:28]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)=[CH:6][CH:5]=1)[CH3:2] |f:2.3|
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Name
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3-(p-diethylaminophenyl)-3-phenylacrolein
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Quantity
|
2.79 g
|
Type
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reactant
|
Smiles
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C(C)N(C1=CC=C(C=C1)C(=CC=O)C1=CC=CC=C1)CC
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Name
|
|
Quantity
|
3.34 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)P(OCC)(OCC)=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Name
|
ice water
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
|
Setpoint
|
31 °C
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Type
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CUSTOM
|
Details
|
stirred
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
at room temperature
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Type
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FILTRATION
|
Details
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Deposited crystals were collected by filtration
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Type
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DISSOLUTION
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Details
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dissolved in benzene
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Type
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CUSTOM
|
Details
|
separated
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Type
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CUSTOM
|
Details
|
purified on silica gel column chromatography
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Type
|
DISTILLATION
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Details
|
After distilling off benzene from the eluate
|
Type
|
CUSTOM
|
Details
|
the purified product was recrystallized from ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to obtain 2.9 g (yield: 68% (theory)) of a pale-yellow crystal
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(C)N(C1=CC=C(C=C1)C(=CC=C(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |